(5Z)-5-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione
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Overview
Description
(5Z)-5-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a thiazolidine-2,4-dione core, which is known for its biological activity, and a benzylidene group that enhances its chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione typically involves a multi-step processThe reaction conditions often include the use of a base such as piperidine and a solvent like ethanol .
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow reactors for better control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine atom, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or toluene .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions often result in the replacement of the bromine atom with another functional group .
Scientific Research Applications
(5Z)-5-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research is ongoing into its potential as a therapeutic agent for conditions such as diabetes and cancer.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action for (5Z)-5-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The thiazolidine-2,4-dione core is known to bind to peroxisome proliferator-activated receptors (PPARs), which play a role in regulating glucose and lipid metabolism. The benzylidene group enhances the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler compound with a benzyl group attached to an amine functional group.
Thiazolidinediones: A class of compounds with a thiazolidine-2,4-dione core, used as antidiabetic agents.
Uniqueness
What sets (5Z)-5-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione apart is its unique combination of functional groups, which confer both chemical reactivity and biological activity. This makes it a versatile compound for various applications in scientific research and industry .
Properties
IUPAC Name |
(5Z)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrNO4S/c1-3-9-26-18-15(21)10-13(11-16(18)25-2)12-17-19(23)22(20(24)27-17)14-7-5-4-6-8-14/h1,4-8,10-12H,9H2,2H3/b17-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAXZXQUFNMJGV-ATVHPVEESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)C3=CC=CC=C3)Br)OCC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC=CC=C3)Br)OCC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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